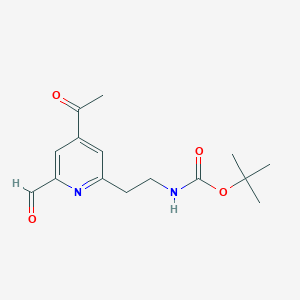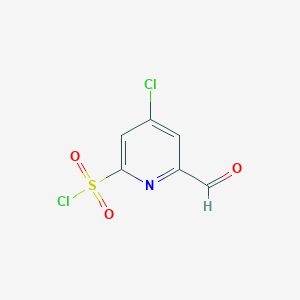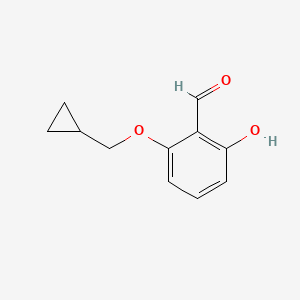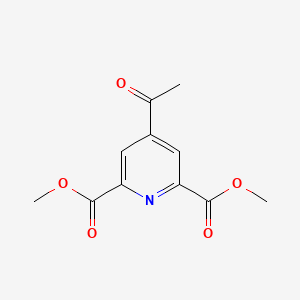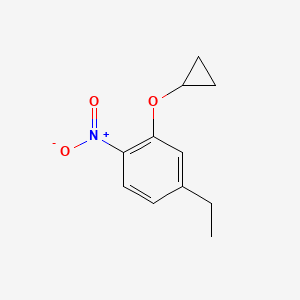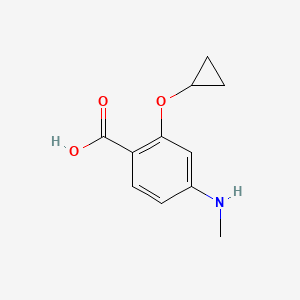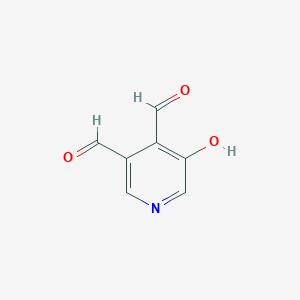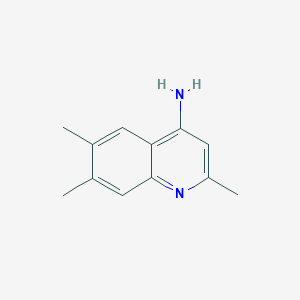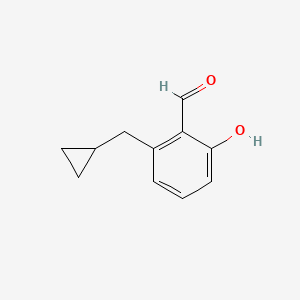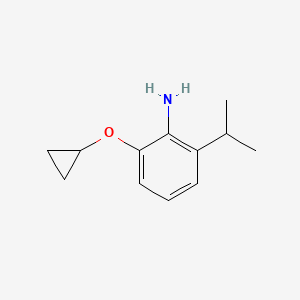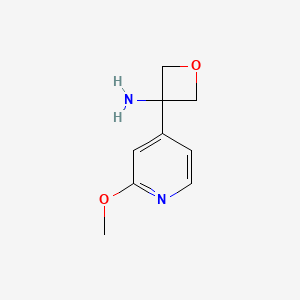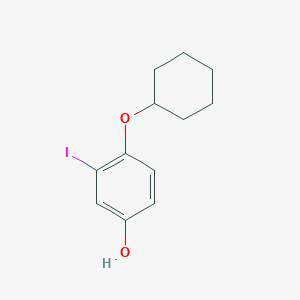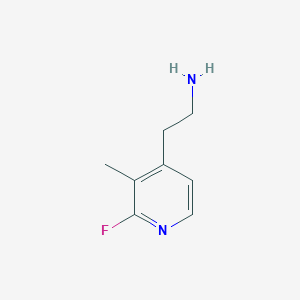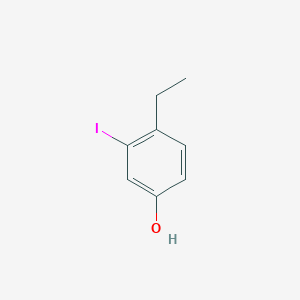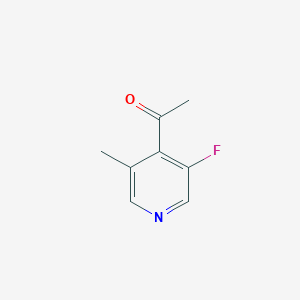
1-(3-Fluoro-5-methylpyridin-4-YL)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-5-methylpyridin-4-YL)ethan-1-one is a fluorinated pyridine derivative This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a methyl group on the pyridine ring
Méthodes De Préparation
The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride or other fluorine-containing reagents . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(3-Fluoro-5-methylpyridin-4-YL)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols.
Applications De Recherche Scientifique
1-(3-Fluoro-5-methylpyridin-4-YL)ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 1-(3-Fluoro-5-methylpyridin-4-YL)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the methyl group can influence its overall reactivity and stability. The specific pathways involved depend on the compound’s application, whether in pharmaceuticals, agrochemicals, or other fields .
Comparaison Avec Des Composés Similaires
1-(3-Fluoro-5-methylpyridin-4-YL)ethan-1-one can be compared with other similar compounds, such as:
1-(2-Fluoro-6-methylpyridin-4-yl)ethan-1-one: This compound has a similar structure but with different positions of the fluorine and methyl groups, which can affect its reactivity and applications.
1-(4-Fluoro-3,5-dimethylphenyl)ethan-1-one:
1-(5-Fluoro-2-methoxypyridin-4-yl)ethan-1-one: This compound includes a methoxy group instead of a methyl group, which can significantly alter its chemical behavior and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their influence on the compound’s properties and applications.
Propriétés
Formule moléculaire |
C8H8FNO |
|---|---|
Poids moléculaire |
153.15 g/mol |
Nom IUPAC |
1-(3-fluoro-5-methylpyridin-4-yl)ethanone |
InChI |
InChI=1S/C8H8FNO/c1-5-3-10-4-7(9)8(5)6(2)11/h3-4H,1-2H3 |
Clé InChI |
GZIPTRRXNMAVBG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=CC(=C1C(=O)C)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


